Evidence Item 1: MPO Inhibitory Potency Compared to a Clinical-Stage MPO Inhibitor
This compound inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. This potency is approximately 11.7-fold higher than that of Verdiperstat (AZD3241), a clinical-stage MPO inhibitor, which has a reported IC50 of 630 nM . The data indicate a significant quantitative advantage in enzyme inhibition under comparable in vitro conditions.
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241): IC50 = 630 nM |
| Quantified Difference | 11.7-fold more potent (630 nM / 54 nM) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay (Target); Irreversible inhibition in enzyme assay (Comparator) |
Why This Matters
This ~12-fold difference in potency is a critical quantitative differentiator for researchers selecting a chemical probe for MPO-dependent inflammatory pathways, as it directly impacts the working concentration and potential off-target effects in cellular or in vivo models.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030): 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide. (Accessed April 2026). View Source
